4-Bromo-5-nitrobenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

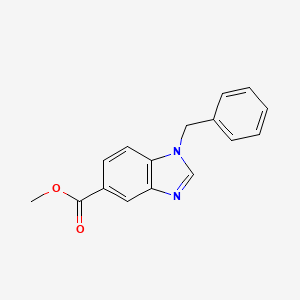

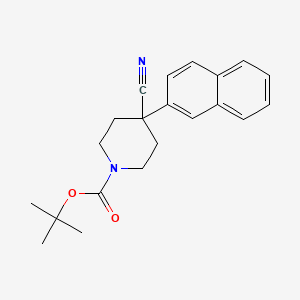

4-Bromo-5-nitrobenzene-1,2-diamine, also known by its CAS Number 113269-07-1, is a chemical compound with a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 4-Bromo-5-nitrobenzene-1,2-diamine involves multiple steps. One possible method is the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another method involves acetylation followed by bromination and alkaline hydrolysis .Molecular Structure Analysis

The linear formula of 4-Bromo-5-nitrobenzene-1,2-diamine is C6H6BrN3O2 . More detailed structural information can be obtained from its InChI code: 1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-5-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . These reactions are slower than the electrophilic addition reactions of other unsaturated hydrocarbons .Applications De Recherche Scientifique

Structural Studies and Hydrogen Bonding : Research on similar compounds like 4-nitrobenzene-1,2-diamine and its hydrohalide salts shows detailed structural analysis and hydrogen bonding patterns. These studies are crucial in understanding the molecular geometry and potential applications in material science or molecular design (Geiger & Parsons, 2014).

Photoelectrochemical Reduction : The photoelectrochemical reduction of related compounds, such as p-bromo-nitrobenzene, has been explored. This research is significant for understanding the electrochemical properties and potential applications in photovoltaics or sensors (Compton & Dryfe, 1994).

Ion Pair Formation Studies : Investigations into the ion pair formation of certain cobalt(III) bromides in nitrobenzene, using derivatives of diamine, provide insights into ion associations and could have implications in catalysis and material chemistry (Ito, Iwamoto, & Yamamoto, 1982).

Sensing Applications : A terbium(III)-based coordination polymer, involving a similar nitroaromatic compound, demonstrates potential as a sensor for nitroaromatics and ferric ions. Such research can lead to advancements in environmental monitoring and safety (Bogale et al., 2017).

Electrophilic Bromination Studies : Studies on the bromination of nitrobenzene and related compounds in various conditions contribute to our understanding of chemical reactions and could be applied in organic synthesis and pharmaceuticals (Andrievsky et al., 2014).

Chemical Synthesis and Catalysis : Research on nickel(II)-diamine complexes and their role in catalyzing Michael additions of 1,3-dicarbonyl compounds to nitroalkenes highlights potential applications in synthetic chemistry and catalysis (Evans, Mito, & Seidel, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-5-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXKPRVKQPWQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90764841 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitrobenzene-1,2-diamine | |

CAS RN |

113269-07-1 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)